4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid
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Overview
Description
4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a cyclohexylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form 4-bromophenyl.
Amination: The bromophenyl intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the cyclohexylamino group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar in structure but lacks the cyclohexylamino and butanoic acid moieties.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the cyclohexylamino and butanoic acid moieties.
Uniqueness
4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexylamino group enhances its potential interactions with biological targets, while the butanoic acid moiety provides additional sites for chemical modifications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLOXIKFRSIGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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